2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 5-(methylthio)-1H-1,2,4-triazol-3-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate precursors under conditions that favor the formation of the triazole ring.
Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions.
Bromination of the benzamide: The bromine atom is introduced at the 2-position of the benzamide ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring and the bromine atom play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the triazole and methylthio groups.
2-Bromo-5-methoxybenzamide: Contains a methoxy group instead of the triazole and methylthio groups.
2-Bromo-N-(1H-1,2,4-triazol-3-yl)benzamide: Similar but without the methylthio group.
Uniqueness
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the triazole ring and the methylthio group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90667-15-5 |
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Molecular Formula |
C10H9BrN4OS |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
2-bromo-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9BrN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15,16) |
InChI Key |
UCDUHAURQVKFJE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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